molecular formula C25H25ClN4O3 B2878188 9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540480-89-5

9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2878188
CAS RN: 540480-89-5
M. Wt: 464.95
InChI Key: ODQRIORPOXUMFO-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C25H25ClN4O3 and its molecular weight is 464.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is part of a broader class of chemicals studied for their unique synthesis and chemical properties. One study focuses on the synthesis of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, examining the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone. This research provides insights into heterocyclization and the mechanisms of pyrimidine heterocycle formation, which are relevant to understanding the chemical behaviors of compounds like this compound (Lipson et al., 2003).

Potential Biological Activities

Another aspect of research on this compound involves exploring its potential biological activities. Studies on related triazoloquinazolinone derivatives have investigated their H1-antihistaminic activities. For example, a study synthesized and screened 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones for antihistaminic activity, finding some derivatives with significant protective effects against histamine-induced bronchoconstriction in guinea pigs (Gobinath et al., 2015). Such studies provide a basis for considering the potential therapeutic applications of this compound in similar contexts.

Structural Analysis and Modifications

Research on structural analysis and modifications of related compounds also contributes to understanding the scientific applications of this chemical. Investigations into the molecular and crystal structures of triazoloquinazolinone derivatives offer insights into how structural variations might affect their properties and potential uses. For example, studies on the synthesis and structural elucidation of 2-aryl-8,8-dimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-ones have revealed details about their molecular arrangements, which could be relevant for predicting the behavior of similar compounds like this compound in various conditions (Cruz et al., 2006).

properties

IUPAC Name

9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3/c1-25(2)12-19-21(20(31)13-25)22(14-5-7-16(26)8-6-14)30-24(27-19)28-23(29-30)15-9-17(32-3)11-18(10-15)33-4/h5-11,22H,12-13H2,1-4H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQRIORPOXUMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=CC(=C4)OC)OC)N2)C5=CC=C(C=C5)Cl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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